4-(4-acetyl-1-piperazinyl)quinazoline 4-(4-acetyl-1-piperazinyl)quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC10533524
InChI: InChI=1S/C14H16N4O/c1-11(19)17-6-8-18(9-7-17)14-12-4-2-3-5-13(12)15-10-16-14/h2-5,10H,6-9H2,1H3
SMILES: CC(=O)N1CCN(CC1)C2=NC=NC3=CC=CC=C32
Molecular Formula: C14H16N4O
Molecular Weight: 256.30 g/mol

4-(4-acetyl-1-piperazinyl)quinazoline

CAS No.:

Cat. No.: VC10533524

Molecular Formula: C14H16N4O

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

4-(4-acetyl-1-piperazinyl)quinazoline -

Specification

Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
IUPAC Name 1-(4-quinazolin-4-ylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C14H16N4O/c1-11(19)17-6-8-18(9-7-17)14-12-4-2-3-5-13(12)15-10-16-14/h2-5,10H,6-9H2,1H3
Standard InChI Key IFRJYGYBDLCAKJ-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)C2=NC=NC3=CC=CC=C32
Canonical SMILES CC(=O)N1CCN(CC1)C2=NC=NC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

4-(4-Acetyl-1-piperazinyl)quinazoline consists of a quinazoline core substituted at the 4-position with a piperazine ring bearing an acetyl group. Quinazoline, a bicyclic structure comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3, provides a planar aromatic system conducive to π-π stacking interactions in biological targets . The piperazine moiety, a six-membered ring with two nitrogen atoms at positions 1 and 4, introduces basicity and conformational flexibility, while the acetyl group (-COCH₃) modulates electronic properties and solubility .

The molecular formula of the compound is C₁₅H₁₇N₅O, with a molar mass of 295.34 g/mol. Its IUPAC name is N-(4-oxo-2-(4-(4-acetylpiperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide, though nomenclature may vary slightly depending on substitution patterns .

Synthetic Methodologies

General Synthesis of Quinazoline-Piperazine Hybrids

The synthesis of 4-(4-acetyl-1-piperazinyl)quinazoline derivatives typically follows multi-step protocols, as outlined in recent studies . A representative pathway involves:

  • Formation of the Quinazolinone Core:
    Reaction of anthranilic acid derivatives with benzoyl chloride or substituted aldehydes yields 2-substituted quinazolin-4(3H)-ones. For example, 2-(4-chlorophenyl)quinazolin-4(3H)-one is synthesized via cyclization of anthranilic acid with 4-chlorobenzaldehyde .

  • Introduction of Piperazine:
    Nucleophilic aromatic substitution replaces the chloro group in 2-(4-chlorophenyl)quinazolin-4(3H)-one with piperazine. This step requires refluxing in methanol with anhydrous potassium carbonate, achieving yields of ~68% .

  • Acetylation of Piperazine:
    The piperazine nitrogen is acetylated using chloroacetyl chloride in ethanol under reflux. Subsequent displacement of the chloro group with an acetyl moiety completes the synthesis .

Table 1. Synthetic Parameters for Key Intermediate Compounds

StepReactantsConditionsYield (%)Rf Value
1Anthranilic acid + 4-Cl-C₆H₄CHOEthanol, reflux, 5 hr73.80.39
22-(4-Cl-C₆H₄)-quinazolinone + piperazineMethanol, K₂CO₃, reflux68.00.36
3Piperazine intermediate + ClCH₂COClEthanol, glacial acetic acid62.60.34

Spectroscopic Characterization

Synthesized compounds are validated via:

  • FTIR: Absorption bands at 1705 cm⁻¹ (C=O stretch of quinazolinone), 1680 cm⁻¹ (amide C=O), and 1326 cm⁻¹ (C-N stretch) .

  • ¹H NMR: Signals at δ 7.4–8.0 ppm (aromatic protons), δ 3.3–3.8 ppm (piperazine CH₂), and δ 2.1 ppm (acetyl CH₃) .

  • Mass Spectrometry: Molecular ion peaks at m/z 558.43 (M⁺) confirm the target structure .

Biological Activity and Mechanism

Antimicrobial Efficacy

Quinazoline-piperazine hybrids exhibit potent activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida albicans. The acetyl group enhances membrane permeability and target affinity .

Table 2. Zone of Inhibition (mm) for Select Derivatives

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
PRP7A62421222322
PRP7A82220182425
PRP7A112019172220
Ciprofloxacin (Control)28262527-

Compounds with electron-withdrawing substituents (e.g., -NO₂, -Cl) on the phenylamino ring demonstrate superior activity, attributed to enhanced electrophilicity and microbial enzyme inhibition .

Minimum Inhibitory Concentration (MIC)

PRP7A8, a nitro-substituted derivative, shows MIC values of 12.5 μg/mL against S. aureus and P. aeruginosa, surpassing standard drugs in potency .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Moderate solubility in polar solvents (ethanol, DMSO) due to the acetyl group .

  • Melting Point: 242–246°C, indicative of crystalline stability .

  • Lipophilicity (LogP): Calculated LogP of 2.8 suggests favorable membrane permeability .

Applications and Future Directions

4-(4-Acetyl-1-piperazinyl)quinazoline derivatives hold promise as dual-action antimicrobial agents. Future research should explore:

  • Structure-Activity Relationships: Systematic variation of substituents on the quinazoline and piperazine rings.

  • In Vivo Studies: Toxicity profiling and efficacy in animal models.

  • Synergistic Combinations: Pairing with existing antibiotics to combat resistance.

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